molecular formula C23H21ClFN5O2 B3013984 3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844664-04-6

3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B3013984
M. Wt: 453.9
InChI Key: LUUZFGNRTFZTRZ-UHFFFAOYSA-N
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Description

The compound “3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is an organic compound . It has a pyrano[2,3-d]pyrimidine 2,4 dione scaffold which is important for interactions with the amino acids present in the NI site of the enzyme .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the AD site of the enzyme .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 274.08 . The predicted density is 1.445±0.06 g/cm3 . The melting point is 48 °C and the predicted boiling point is 368.3±42.0 °C . The solubility is 68.42mg/L at 25℃ .

Safety And Hazards

This compound is sensitive to light and humidity and is prone to decomposition . It is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding exposure to high temperatures, fire sources, or open flames .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN5O2/c1-14-11-28(15-7-4-3-5-8-15)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-16-17(24)9-6-10-18(16)25/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUZFGNRTFZTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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